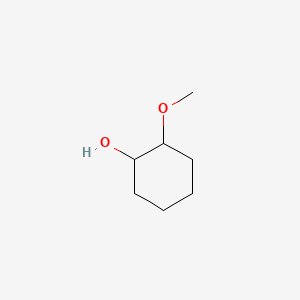
rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans (Rac-MPCA) is a chiral molecule that is of interest for its potential applications in fields such as medicinal chemistry and materials science. It is a small molecule that can be easily synthesized, and its chirality and chemical structure make it a useful starting material for the synthesis of a variety of compounds.
科学的研究の応用
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has a variety of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including chiral drugs, chiral polymers, and chiral catalysts. It has also been used in the synthesis of a variety of chiral organometallic compounds, such as chiral copper and nickel complexes. In addition, rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has been used in the synthesis of chiral polymers for use in drug delivery systems, and in the synthesis of chiral catalysts for use in asymmetric catalysis.
作用機序
The mechanism of action of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans is not well understood. However, it is believed to involve the formation of a chiral intermediate, which is then converted into the desired product. The chiral intermediate is formed through the condensation of the aldehyde and the ketone, with the chiral catalyst. The intermediate is then converted into the desired product via a series of reactions, such as hydrogenation, hydrolysis, and oxidation.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans have not been extensively studied. However, it is believed to be relatively non-toxic, and it has been used in the synthesis of a variety of compounds. It is also believed to have some antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively non-toxic, which makes it safer to use in the laboratory. Additionally, it is easily synthesized, which makes it a useful starting material for the synthesis of a variety of compounds. However, it is not as widely used as some other chiral molecules, and its mechanism of action is not well understood.
将来の方向性
There are several potential future directions for rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans. One potential direction is the development of new synthesis methods for the synthesis of chiral molecules. Additionally, further research into the biochemical and physiological effects of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans could reveal potential therapeutic applications. Finally, further research into the mechanism of action of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans could lead to the development of new applications for the molecule.
合成法
Rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans can be synthesized via an asymmetric aldol reaction. This reaction involves the condensation of an aldehyde and a ketone, with a chiral catalyst, to form a chiral product. The reaction is typically carried out in the presence of a base, such as sodium hydroxide. The chiral catalyst employed in this reaction can be a chiral amine, such as a chiral amino alcohol, or a chiral sulfoxide. The reaction is typically carried out in a solvent, such as dimethylformamide, and the reaction is typically complete within one hour.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyrrolidine" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-methyl-5-phenyl-2-pyrazoline.", "Step 2: Reduction of 3-methyl-5-phenyl-2-pyrazoline with sodium borohydride in the presence of hydrochloric acid to form (3R,4S)-4-(3-methylphenyl)pyrrolidine.", "Step 3: Hydrolysis of (3R,4S)-4-(3-methylphenyl)pyrrolidine with sodium hydroxide to form rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid.", "Step 4: Conversion of rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid to the trans isomer using acetic anhydride and pyrrolidine." ] } | |
CAS番号 |
2103401-56-3 |
製品名 |
rac-(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid, trans |
分子式 |
C12H15NO2 |
分子量 |
205.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



